molecular formula C24H23N3O6 B2525054 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-51-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2525054
CAS RN: 872857-51-7
M. Wt: 449.463
InChI Key: MAOOPSGEHCVNCH-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound has been found to have potent antibacterial activity. It has been particularly effective against Escherichia coli and Bacillus subtilis . The compound was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Biofilm Inhibition

The compound has been shown to inhibit the growth of bacterial biofilms . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. This property makes it a potential candidate for treating infections caused by biofilms.

Hemolytic Activity

The compound has been studied for its hemolytic activity . Hemolysis is the breakdown of red blood cells. The compound has been found to be mildly cytotoxic, which means it could potentially be used as a safe antibacterial agent .

Structure-Activity Relationship

The compound’s structure-activity relationship has been studied, which helps in understanding how the compound’s structure influences its biological activity . This information can be useful in the design of new drugs with improved properties.

Anti-Inflammatory Activity

Compounds with a 2,3-dihydro-1,4 benzodioxane motif, like the one in this compound, have been found to exhibit anti-inflammatory activity . This suggests that this compound could potentially be used in the treatment of inflammatory diseases.

Anti-Hepatotoxic Activity

Similarly, compounds with a 2,3-dihydro-1,4 benzodioxane motif have been found to exhibit anti-hepatotoxic activity . This suggests that this compound could potentially be used in the treatment of liver diseases.

Anti-Arthritic Activity

Compounds with a 2,3-dihydro-1,4 benzodioxane motif have also been found to exhibit anti-arthritic activity . This suggests that this compound could potentially be used in the treatment of arthritis.

Antioxidant Activity

Finally, compounds with a 2,3-dihydro-1,4 benzodioxane motif have been found to exhibit antioxidant activity . This suggests that this compound could potentially be used to combat oxidative stress in the body.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-22(26-7-9-31-10-8-26)15-27-14-18(17-3-1-2-4-19(17)27)23(29)24(30)25-16-5-6-20-21(13-16)33-12-11-32-20/h1-6,13-14H,7-12,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOOPSGEHCVNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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